Structural Differentiation: Unique 4-Phenyl-5-Carboxylate Thiazole Architecture Versus Non-Phenyl and 4-Carboxylate Analogs
The target compound (CAS 361478-47-9) features a 4-phenyl substitution on the thiazole ring and an ethyl carboxylate at the 5-position. In contrast, its closest commercially available analog, ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate (CAS 361478-77-5), lacks the 4-phenyl group entirely and positions the ester at the 4-position . A second comparator, 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-2-carboxamide (CAS 361166-33-8), retains the 4-phenylthiazole but omits the carboxylate ester, terminating as a primary carboxamide . These structural distinctions are expected to influence lipophilicity, hydrogen-bonding capacity, and steric bulk, which are critical for target binding and pharmacokinetic behavior.
| Evidence Dimension | Key structural features differentiating the target compound from closest analogs |
|---|---|
| Target Compound Data | 4-oxo-4H-chromene-2-carboxamide linked to 4-phenylthiazole-5-carboxylate ethyl ester; MW 420.44; C22H16N2O5S |
| Comparator Or Baseline | Comparator 1 (CAS 361478-77-5): 4-oxo-4H-chromene-2-carboxamide linked to thiazole-4-carboxylate ethyl ester; no 4-phenyl group; C16H12N2O5S, MW 344.34. Comparator 2 (CAS 361166-33-8): 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-2-carboxamide; no ester; C19H12N2O3S, MW 348.40. |
| Quantified Difference | Target compound adds a phenyl ring (+76 amu vs Comparator 1) and an ethyl ester group (+72 amu vs Comparator 2) at distinct positions. |
| Conditions | Structural comparison based on SMILES, molecular formula, and vendor-reported chemical properties. |
Why This Matters
Procurement decisions for SAR studies require precise structural identity; the 4-phenyl-5-carboxylate architecture provides a distinct vector for chemical exploration unavailable in the comparator scaffolds.
